Cell-Selective Liposome Uptake
The DOPE lipid anchor in DOPE-NHS is a key differentiator from saturated lipid anchors like DSPE-NHS. DOPE's unsaturated chains promote a transition from a lamellar (Lα) to an inverted hexagonal (HII) phase, a structural change that is essential for membrane fusion and efficient endosomal escape [1]. In contrast, DSPE-based lipids, with their saturated chains, predominantly form stable lamellar phases and do not facilitate this fusogenic transition, which can limit intracellular delivery efficiency [REFS-1, REFS-2]. This biophysical property is a primary driver for selecting DOPE-NHS in applications requiring enhanced cytosolic delivery of nucleic acids or drugs .
| Evidence Dimension | Lipid Phase Behavior and Membrane Fusion Capacity |
|---|---|
| Target Compound Data | Promotes formation of inverted hexagonal (HII) phase, enabling membrane fusion and endosomal escape [1]. |
| Comparator Or Baseline | DSPE-NHS (Saturated lipid anchor) favors stable lamellar (Lα) phase, with minimal fusogenic activity [REFS-1, REFS-2]. |
| Quantified Difference | Qualitative difference in phase behavior; a key determinant of intracellular delivery efficacy. Studies show DOPE-containing lipoplexes (e.g., DC-Chol/DOPE) exhibit transfection activity, whereas those with a saturated analog (DOPC) do not . |
| Conditions | Based on established biophysical principles of lipid polymorphism and comparative transfection studies with cationic lipid/DOPE vs. cationic lipid/DOPC complexes . |
Why This Matters
This distinction is critical for scientists procuring lipids for gene delivery or intracellular drug release, as it directly impacts the functional performance of the final formulation.
- [1] Biomart. DOPE与DSPE在实际应用中有哪些区别?. Published May 16, 2023. View Source
